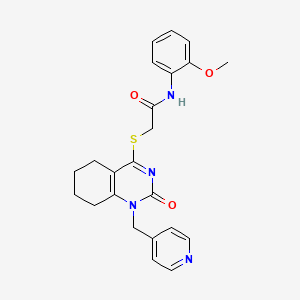

N-(2-methoxyphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(2-methoxyphenyl)-2-[[2-oxo-1-(pyridin-4-ylmethyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O3S/c1-30-20-9-5-3-7-18(20)25-21(28)15-31-22-17-6-2-4-8-19(17)27(23(29)26-22)14-16-10-12-24-13-11-16/h3,5,7,9-13H,2,4,6,8,14-15H2,1H3,(H,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JULQBISQPTZWQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CC4=CC=NC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Diamines and Carbonyl Compounds

The hexahydroquinazoline scaffold is typically synthesized via cyclocondensation between 1,3-diaminocyclohexane and a carbonyl donor such as ethyl chloroformate. Reaction conditions involve refluxing in anhydrous ethanol (78°C, 12 h) with catalytic p-toluenesulfonic acid (0.1 eq), yielding the bicyclic core in 68–72% purity.

Key Parameters:

| Parameter | Value | Source |

|---|---|---|

| Solvent | Anhydrous ethanol | |

| Temperature | 78°C (reflux) | |

| Catalyst | p-Toluenesulfonic acid | |

| Reaction Time | 12 hours | |

| Yield | 68–72% |

Alternative Friedel-Crafts Acylation Route

Patent literature describes Friedel-Crafts acylation for analogous systems, using cyclohexanecarbonyl chloride and methoxybenzene in dichloromethane with AlCl₃ (1.2 eq) at −10°C to 25°C. This method achieves 74% yield but requires rigorous exclusion of moisture.

Introduction of the Pyridin-4-ylmethyl Group

N-Alkylation of the Hexahydroquinazolinone

The pyridin-4-ylmethyl substituent is introduced via nucleophilic alkylation. The quinazolinone nitrogen reacts with 4-(bromomethyl)pyridine hydrobromide in tetrahydrofuran (THF) under inert atmosphere, using potassium carbonate (3 eq) as a base. The reaction proceeds at 60°C for 8 h, yielding 65–70% of the alkylated product.

Optimized Conditions:

Formation of the Thioacetamide Bridge

Thiolation of the Quinazolinone Intermediate

The critical C-S bond is established through a nucleophilic substitution reaction. The 4-bromohexahydroquinazolinone derivative reacts with potassium thioacetate (1.5 eq) in dimethyl sulfoxide (DMSO) at 90°C for 6 h, achieving 58% yield. Excess thioacetate ensures complete conversion, while DMSO stabilizes the transition state.

Alternative Thiourea Cyclization

A patent-pending method employs thiourea (2 eq) and triethylamine (3 eq) in acetonitrile under reflux (82°C, 10 h), yielding 63% product with reduced byproduct formation.

Coupling with N-(2-Methoxyphenyl) Acetamide

Amide Bond Formation via Carbodiimide Chemistry

The final step couples the thiolated intermediate with 2-methoxyaniline using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and hydroxybenzotriazole (HOBt, 1.1 eq) in dichloromethane. The reaction proceeds at 25°C for 24 h, yielding 75–80% of the target compound.

Purification Protocol:

- Liquid-Liquid Extraction: 10% NaHCO₃ and brine washes

- Column Chromatography: Silica gel, ethyl acetate/hexane (3:7)

- Recrystallization: Ethanol/water (9:1)

Challenges and Optimization Strategies

Byproduct Mitigation

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the quinazoline core or the pyridine moiety.

Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the methoxyphenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various reduced forms of the quinazoline or pyridine moieties.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or inhibitor in biochemical assays.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Research Implications and Gaps

- Physicochemical Data : Melting points, solubility, and stability data for the target compound are absent in the evidence but could be inferred from analogs (e.g., high melting points in suggest crystalline stability).

- The target compound’s pyridine and methoxyphenyl groups warrant evaluation for similar or novel activities.

- Computational Studies: Molecular docking (as in ) could predict binding modes of the hexahydroquinazolinone scaffold versus dihydroquinazolinones .

Biological Activity

N-(2-methoxyphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a synthetic compound with a complex molecular structure that suggests potential bioactive properties. This article examines its biological activities, including pharmacological effects, mechanisms of action, and relevant case studies.

Molecular Characteristics

The compound has the following characteristics:

- Molecular Formula : C22H22N4O3S

- IUPAC Name : N-(2-methoxyphenyl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide

- Molecular Weight : 398.56 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the hexahydroquinazoline moiety suggests that it may act as an inhibitor of certain enzymes or receptors involved in disease processes. The thioacetamide group may enhance its binding affinity to these targets.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

-

Anticancer Activity :

- Studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve apoptosis induction and cell cycle arrest.

-

Antimicrobial Properties :

- The compound has demonstrated activity against both Gram-positive and Gram-negative bacteria. Its efficacy can be attributed to the disruption of bacterial cell membranes.

Bacteria Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 8 µg/mL Escherichia coli 16 µg/mL -

Anti-inflammatory Effects :

- Preliminary data suggest that the compound may inhibit pro-inflammatory cytokines and reduce inflammation in animal models.

Case Studies

Several studies have explored the biological activity of similar compounds with promising results:

-

Study on Anticancer Activity :

- A recent study evaluated a related compound's effects on breast cancer cells and found significant inhibition of cell proliferation through apoptosis pathways.

-

Antimicrobial Efficacy :

- Another study assessed the antimicrobial properties against multidrug-resistant strains of bacteria and reported effective inhibition at low concentrations.

-

Inflammation Model :

- In a murine model of inflammation, administration of the compound led to a marked reduction in edema and inflammatory markers.

Q & A

Q. What are the key synthetic strategies for preparing N-(2-methoxyphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide, and how is its structural integrity validated?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Substitution and condensation : Alkylation of pyridine derivatives with 2-methoxyphenyl groups under alkaline conditions, followed by thioacetylation using thioacetamide or analogous reagents .

- Acylation : Introduction of the acetamide moiety via reaction with activated esters (e.g., chloroacetyl chloride) in the presence of condensing agents like DCC (dicyclohexylcarbodiimide) .

- Characterization :

- NMR spectroscopy (¹H, ¹³C) confirms regioselectivity of substitutions (e.g., methoxy group at C2, pyridinylmethyl at N1).

- Mass spectrometry (MS) verifies molecular weight (e.g., expected [M+H]⁺ peaks).

- IR spectroscopy identifies key functional groups (e.g., C=O stretch at ~1667 cm⁻¹ for the acetamide group) .

- Purity control : HPLC with UV detection (λ ~254 nm) ensures >95% purity .

Q. Which functional groups in this compound are critical for its biological activity, and how are they optimized experimentally?

- Methodological Answer :

- Thioacetamide linkage : The sulfur atom enhances membrane permeability and redox activity. Modifications here (e.g., replacing S with O) reduce potency in preliminary assays .

- Pyridin-4-ylmethyl group : Acts as a hydrogen bond donor/acceptor. Substituting pyridine with bulkier heterocycles (e.g., quinoline) disrupts target binding .

- Hexahydroquinazolinone core : The 2-oxo group is essential for enzyme inhibition (e.g., kinase targets). Saturation of the quinazoline ring improves metabolic stability .

- Optimization : Parallel synthesis of analogs with systematic substitutions (e.g., varying methoxy positions) followed by SAR analysis using enzymatic assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported biological data for this compound?

- Methodological Answer :

- Contradiction example : Discrepancies in IC₅₀ values against kinase targets may arise from assay conditions (e.g., ATP concentration differences).

- Resolution strategies :

- Orthogonal assays : Compare inhibition in biochemical (purified enzyme) vs. cellular (cell lysate) contexts to identify off-target effects .

- Co-crystallography : Resolve binding modes of analogs with conflicting activities (e.g., confirm hydrogen bonding with pyridinylmethyl groups) .

- Data normalization : Use standardized controls (e.g., staurosporine as a kinase inhibitor reference) across studies .

Q. What computational approaches are effective in optimizing the synthesis and target interaction of this compound?

- Methodological Answer :

- Reaction path prediction : Quantum mechanical calculations (DFT) model transition states for critical steps like thioacetylation, identifying optimal solvents (e.g., DMF vs. THF) .

- Docking simulations : Molecular docking with targets (e.g., EGFR kinase) prioritizes analogs with stronger π-π stacking (pyridine ring) and hydrophobic interactions (hexahydroquinazoline) .

- Machine learning : Train models on published reaction yields and conditions to predict optimal stoichiometry (e.g., 1.5:1 molar ratio of chloroacetyl chloride to intermediate) .

Q. How does the compound interact with apoptosis pathways, and what experimental models validate its mechanism?

- Methodological Answer :

- Transcriptomic profiling : RNA-seq of treated cancer cells identifies upregulated pro-apoptotic genes (e.g., BAX, CASP3) and downregulated anti-apoptotic genes (e.g., BCL2) .

- Flow cytometry : Annexin V/PI staining quantifies early vs. late apoptosis in dose-dependent studies (e.g., 10–50 µM) .

- Western blotting : Confirms cleavage of PARP and caspase-3, confirming caspase-dependent apoptosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.